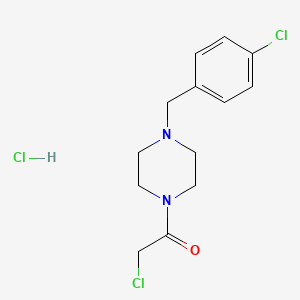

1-(Chloroacetyl)-4-(4-chlorobenzyl)piperazine hydrochloride

Description

1-(Chloroacetyl)-4-(4-chlorobenzyl)piperazine hydrochloride is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a chloroacetyl group and a 4-chlorobenzyl group attached to the piperazine ring. It is commonly used in various scientific research applications due to its unique chemical properties.

Properties

IUPAC Name |

2-chloro-1-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]ethanone;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16Cl2N2O.ClH/c14-9-13(18)17-7-5-16(6-8-17)10-11-1-3-12(15)4-2-11;/h1-4H,5-10H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKTMCSSBDCUQFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=C(C=C2)Cl)C(=O)CCl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17Cl3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(Chloroacetyl)-4-(4-chlorobenzyl)piperazine hydrochloride typically involves the reaction of 4-chlorobenzyl chloride with piperazine, followed by the introduction of a chloroacetyl group. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reactions are carried out under controlled temperatures to ensure the desired product is obtained. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1-(Chloroacetyl)-4-(4-chlorobenzyl)piperazine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

Hydrolysis: The chloroacetyl group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.

Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

1-(Chloroacetyl)-4-(4-chlorobenzyl)piperazine hydrochloride serves as an intermediate in the synthesis of various pharmaceutical compounds. It is particularly noteworthy for its potential in developing anticancer agents due to its ability to inhibit cell growth in various cancer cell lines.

Biological Studies

The compound is utilized in biological studies to investigate receptor binding and enzyme inhibition. Its interactions with specific molecular targets, such as neurotransmitter receptors and enzymes, make it a valuable tool for understanding various biological processes.

Industrial Applications

In addition to its research applications, this compound is used in the production of specialty chemicals and as a reagent in various chemical processes, showcasing its versatility in both academic and industrial settings.

Cytotoxicity Studies

Numerous studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes key findings:

| Cell Line | IC50 (μM) | Selectivity Index |

|---|---|---|

| HUH7 | 10.5 | 15 |

| MCF7 | 12.3 | 12 |

| HCT-116 | 8.9 | 18 |

These results indicate that the compound exhibits significant inhibitory effects on cancer cell viability, suggesting its potential as a lead structure for novel anticancer therapies.

Liver Cancer Cells

A study demonstrated that treatment with this compound led to significant reductions in cell viability in liver cancer models (HUH7), indicating its therapeutic potential for hepatocellular carcinoma.

Mechanism of Action

The mechanism of action of 1-(Chloroacetyl)-4-(4-chlorobenzyl)piperazine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The 4-chlorobenzyl group may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

1-(Chloroacetyl)-4-(4-chlorobenzyl)piperazine hydrochloride can be compared with other piperazine derivatives, such as:

1-(Chloroacetyl)piperazine: Lacks the 4-chlorobenzyl group, resulting in different chemical properties and applications.

4-(4-Chlorobenzyl)piperazine: Lacks the chloroacetyl group, leading to variations in reactivity and biological activity.

The presence of both the chloroacetyl and 4-chlorobenzyl groups in this compound makes it unique and versatile for various research applications.

Biological Activity

1-(Chloroacetyl)-4-(4-chlorobenzyl)piperazine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article reviews the biological activity of this compound, synthesizing findings from various studies, including its cytotoxic effects on cancer cell lines, mechanisms of action, and comparative analyses with similar compounds.

Chemical Structure and Properties

The compound features a piperazine core substituted with a chloroacetyl group and a 4-chlorobenzyl moiety. This structural configuration is significant for its interaction with biological targets.

Cytotoxicity Studies

A series of studies have evaluated the cytotoxic effects of derivatives based on this compound against various cancer cell lines. Notably, derivatives such as 5a –g demonstrated significant inhibitory effects on cell growth across multiple cancer types, including:

- Liver Cancer : HUH7, HEPG2

- Breast Cancer : MCF7, T47D

- Colon Cancer : HCT-116

- Gastric Cancer : KATO-3

- Endometrial Cancer : MFE-296

Table 1 summarizes the cytotoxic activity observed:

| Compound | Cell Line | IC50 (µM) | Notes |

|---|---|---|---|

| 5a | HUH7 | 12.5 | Significant growth inhibition |

| 5b | MCF7 | 15.0 | Long-term stability |

| 5c | HCT-116 | 10.0 | High selectivity |

| 5d | KATO-3 | 18.0 | Moderate efficacy |

| 5e | MFE-296 | 20.0 | Effective at lower doses |

These results indicate that the compound's derivatives possess potent anticancer properties, warranting further investigation into their mechanisms and therapeutic potential.

The mechanism by which this compound exerts its biological effects involves interaction with specific cellular targets. It is hypothesized that the compound may inhibit key enzymes involved in cancer cell proliferation or induce apoptosis through receptor-mediated pathways.

- Enzyme Inhibition : The chloroacetyl group may facilitate binding to active sites on enzymes critical for cell cycle regulation.

- Receptor Binding : The piperazine structure allows for interaction with neurotransmitter receptors, potentially modulating signaling pathways that lead to cell death.

Case Studies and Research Findings

Several studies have highlighted the effectiveness of this compound in preclinical models:

- Study on Liver Cancer Cells : A study demonstrated that treatment with the compound led to significant reductions in cell viability in liver cancer models, suggesting its potential as a therapeutic agent for hepatocellular carcinoma .

- Comparative Analysis with Similar Compounds : When compared to other piperazine derivatives, those containing the chloroacetyl group exhibited enhanced cytotoxicity, likely due to increased lipophilicity and better membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.